2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid
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Overview
Description
2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid is an organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 2,2-dimethylpropylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,2-Dimethylpropane-1,3-diol: Shares the 2,2-dimethylpropyl group but differs in the rest of the structure.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)5-7-11-6(9(14)15)4-8(13)12-7/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
YUUXVQZCPCWLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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